(5-Cyano-2-fluorophenyl)methanesulfonyl chloride

Description

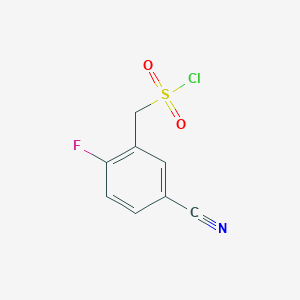

(5-Cyano-2-fluorophenyl)methanesulfonyl chloride is an organosulfur compound characterized by a methanesulfonyl chloride group (-SO₂Cl) attached to a substituted aromatic ring. The aromatic substituents include a cyano (-CN) group at the 5-position and a fluorine atom at the 2-position. This structural configuration imparts unique electronic and steric properties, influencing its reactivity, stability, and applications.

Properties

IUPAC Name |

(5-cyano-2-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO2S/c9-14(12,13)5-7-3-6(4-11)1-2-8(7)10/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLVRWRAFSIMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5-Cyano-2-fluorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C₈H₅ClFNO₂S and a molecular weight of 233.64 g/mol. It features a cyano group and a fluorine atom attached to a phenyl ring, along with a methanesulfonyl chloride functional group. Despite its structural complexity, there is currently limited documented biological activity associated with this compound.

Current Research and Findings

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique features that may influence biological activity:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (4-Cyano-2-fluorophenyl)methanesulfonyl chloride | 1258640-95-7 | Similar structure; different position of cyano group |

| (2-Cyano-4-fluorophenyl)methanesulfonyl chloride | 1258652-29-7 | Another positional isomer; used in similar applications |

| (3-Cyano-4-fluorophenyl)methanesulfonyl chloride | Not specified | Potential for different biological activity due to position |

The differences in the positioning of functional groups may lead to variations in biological reactivity and specificity, which is crucial for targeted applications in pharmaceutical development.

Potential Applications

While specific studies on this compound are lacking, its structural characteristics suggest that it could serve as a precursor or intermediate in the synthesis of more complex bioactive molecules. The methanesulfonyl chloride moiety is known for its utility in forming sulfonamide derivatives, which have been widely studied for their antimicrobial and anticancer properties.

Case Studies and Experimental Insights

Although direct case studies involving this compound are not available, insights can be drawn from related compounds. For instance, compounds featuring similar electrophilic centers have been shown to interact with nucleophiles in biological systems, potentially leading to therapeutic effects or toxicity depending on their target interactions .

Comparison with Similar Compounds

Key Characteristics :

- Electron-withdrawing substituents: The cyano and fluorine groups enhance the electrophilicity of the sulfonyl chloride moiety, making it highly reactive toward nucleophiles (e.g., amines, alcohols) .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related sulfonyl chlorides, focusing on substituent effects and reactivity:

Reactivity and Stability

- Electrophilicity : The electron-withdrawing -CN and -F groups in the target compound increase the electrophilicity of the sulfonyl chloride group compared to methanesulfonyl chloride. This makes it more reactive in nucleophilic substitutions, such as sulfonylation reactions .

- Hydrolysis : Like methanesulfonyl chloride, the target compound is expected to hydrolyze rapidly with aqueous NaOH at room temperature, forming the corresponding sulfonic acid. Benzenesulfonyl chloride, by contrast, requires prolonged stirring or reflux due to reduced electrophilicity .

Research Findings and Data

Reactivity Trends in Sulfonyl Chlorides

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.